3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride” is a synthetic compound . It has the CAS Number 1063734-02-0 and 1211507-33-3 . The linear formula of this compound is C9H17O1N1 and C8H16ClNO .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H17O1N1 and C8H16ClNO . The molecular weight of this compound is 155.24 g/mol.Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including 3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride, are significant in chemistry due to their biological effects and applications in medicine and industry, such as dyes or agrochemical substances. Their synthesis, particularly through [3+2] cycloaddition reactions, is an area of active research (Żmigrodzka et al., 2022).
- The compound and its derivatives have potential uses in the preparation of agrochemicals or medicinal compounds, highlighting its versatility in various applications (Ghelfi et al., 2003).
Biological Applications
- Pyrrolidine derivatives are studied as monocyclic analogues of bicyclic necine bases found in pyrrolizidine alkaloids. These derivatives, including synthanecines, have shown biological effects that could be useful for understanding the toxicology and pharmacology of pyrrolizidine alkaloids (Mattocks, 1974).
- Pyrrolidin-2-ones and their derivatives are promising non-aromatic heterocyclic compounds found in the nuclei of many natural products and biologically active molecules. They have significant importance in pharmacy for synthesizing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Pharmacological Potential
- Some pyrrolidine derivatives have been synthesized and evaluated as potential antiinflammatory/analgesic agents, showing promising results as dual inhibitors of prostaglandin and leukotriene synthesis. This suggests a potential role for pyrrolidine derivatives in developing new therapeutic agents (Ikuta et al., 1987).
- Novel spiro-pyrido-pyrrolizines and pyrrolidines have been synthesized and evaluated for their antimycobacterial activity, indicating the therapeutic potential of pyrrolidine derivatives in treating infections like tuberculosis (Kumar et al., 2009).
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(1)6-11-7-9-3-4-10-5-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTALUFVXRIRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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